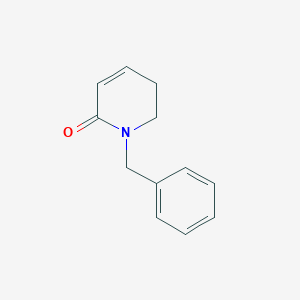

1-Benzyl-5,6-dihydropyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-benzyl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBHVFLPUFDBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455769 | |

| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128773-72-8 | |

| Record name | 1-BENZYL-5,6-DIHYDROPYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the structural features influencing its basicity, methods for its synthesis, and detailed protocols for its characterization. Emphasis is placed on the theoretical and practical aspects of its pKa, offering insights for professionals in drug development and chemical research.

Introduction

This compound, with the CAS number 128773-72-8, is a derivative of the δ-valerolactam scaffold.[1] Its structure, featuring a benzyl group attached to the nitrogen atom of the dihydropyridinone ring, imparts a unique combination of steric and electronic properties that influence its chemical behavior. While the lactam functionality is generally considered weakly basic, the substitution and ring system play a crucial role in modulating this characteristic. Understanding the basicity of this molecule is paramount for its application in pharmaceutical development, where it may serve as a scaffold for novel therapeutics, and in synthetic chemistry, where it can act as a building block or be influenced by reaction conditions.[1] This guide will explore the fundamental basic properties of this compound, providing both theoretical grounding and practical methodologies for its study.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the basicity of this compound is a thorough examination of its molecular structure and key physicochemical properties.

Structural Features

The molecule consists of a six-membered dihydropyridinone ring, which is a type of lactam (a cyclic amide). The nitrogen atom is substituted with a benzyl group. The key structural features influencing its basicity are:

-

The Lactam Carbonyl Group: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the availability of the lone pair for protonation, rendering lactams generally weak bases.

-

The Six-Membered Ring (δ-Lactam): Compared to smaller lactam rings (e.g., β-lactams), the six-membered ring in δ-valerolactam derivatives is less strained. This allows for more effective amide resonance, which in turn influences the basicity of the carbonyl oxygen.

-

The N-Benzyl Group: The benzyl substituent introduces steric bulk around the nitrogen atom. Electronically, the benzyl group is generally considered to be weakly electron-withdrawing, which can have a minor effect on the electron density of the lactam system.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃NO | [1] |

| Molecular Weight | 187.24 g/mol | [1] |

| CAS Number | 128773-72-8 | [1] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-benzylation of 5,6-dihydropyridin-2(1H)-one (δ-valerolactam).

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound.

Materials:

-

5,6-Dihydropyridin-2(1H)-one (δ-valerolactam)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5,6-dihydropyridin-2(1H)-one (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

-

N-Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Basicity and pKa

The basicity of this compound is a key parameter governing its behavior in chemical and biological systems.

Protonation Site and Resonance

The primary site of protonation in lactams is the carbonyl oxygen atom. Protonation on the nitrogen atom would disrupt the stabilizing amide resonance and is therefore energetically unfavorable.

Caption: Equilibrium between this compound and its protonated form.

Upon protonation of the carbonyl oxygen, the positive charge is delocalized over the oxygen, carbon, and nitrogen atoms through resonance, which stabilizes the conjugate acid.

pKa Value

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using various techniques.

4.3.1. Potentiometric Titration

This classical method involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa can be determined from the midpoint of the titration curve.

Protocol for Potentiometric Titration:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water with a co-solvent like methanol or acetonitrile if solubility is an issue).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

4.3.2. Spectrophotometric Determination

If the protonated and unprotonated forms of the molecule have different UV-Vis absorption spectra, the pKa can be determined by measuring the absorbance at a specific wavelength as a function of pH.

4.3.3. NMR Spectroscopy

Changes in the chemical shifts of protons near the site of protonation can be monitored as a function of pH. The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the benzyl group and the dihydropyridinone ring.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzylic (CH₂) | ~4.6 | Singlet |

| Vinylic (CH=CH) | 5.8-6.0 and 6.8-7.0 | Multiplets |

| Aliphatic (CH₂CH₂) | 2.3-2.5 and 2.8-3.0 | Multiplets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic (C₆H₅) | 127-138 |

| Vinylic (CH=CH) | 120-140 |

| Benzylic (CH₂) | ~50 |

| Aliphatic (CH₂CH₂) | 20-30 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (amide I band) | 1650-1680 | Strong |

| C=C (vinylic) | ~1640 | Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 187.10

-

Common Fragmentation Pattern: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected due to the cleavage of the benzylic C-N bond.

Reactivity and Applications

The basicity of this compound influences its reactivity and potential applications.

Reactions Involving Basicity

While a weak base, the carbonyl oxygen can participate in reactions under acidic conditions, such as acid-catalyzed hydrolysis of the lactam ring. The basicity can also influence the regioselectivity of electrophilic additions to the double bond.

Applications

Derivatives of dihydropyridinones have shown a range of biological activities, including potential as antioxidant, antimicrobial, and neuroprotective agents.[1] The N-benzyl group can be a key pharmacophore or can be modified to explore structure-activity relationships in drug discovery programs. In organic synthesis, this compound can serve as a versatile intermediate for the preparation of more complex nitrogen-containing heterocycles.[1]

Conclusion

References

Sources

An In-depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one (CAS No. 128773-72-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Benzyl-5,6-dihydropyridin-2(1H)-one is a synthetic heterocyclic compound that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. As a derivative of the dihydropyridinone scaffold, this molecule stands at the intersection of established pharmacological relevance and novel therapeutic exploration. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance, with a particular focus on its emerging role as a neuroprotective agent. By synthesizing current knowledge and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in the development of new therapeutic agents.

Compound Profile and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| CAS Number | 128773-72-8 |

| IUPAC Name | This compound |

| Synonyms | 1-benzyl-2,3-dihydropyridin-6-one, N-benzyl-5,6-dihydro-2(1H)-pyridone |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

Physicochemical Data (Predicted):

| Property | Value |

| Boiling Point | 115-120 °C (at 0.2 Torr)[1] |

| Density | 1.130 ± 0.06 g/cm³ |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthetic strategy involves a two-step process starting from piperidin-2-one (δ-valerolactam). The first step is the introduction of unsaturation to form 5,6-dihydropyridin-2(1H)-one, followed by N-benzylation.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Benzylation of 5,6-dihydropyridin-2(1H)-one

This protocol is a well-established method for the N-alkylation of lactams and is expected to be effective for the synthesis of the title compound.

Materials:

-

5,6-dihydropyridin-2(1H)-one

-

Benzyl bromide

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5,6-dihydropyridin-2(1H)-one (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the lactam.

-

Alkylation: To the resulting mixture, add benzyl bromide (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for this compound are not available in the searched literature, the following are the expected characteristic signals based on the analysis of its structural fragments.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H): Protons of the phenyl ring of the benzyl group.

-

δ 6.80-7.00 (dt, 1H): Vinylic proton at C4.

-

δ 5.90-6.10 (dt, 1H): Vinylic proton at C3.

-

δ 4.60-4.80 (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph).

-

δ 3.40-3.60 (t, 2H): Methylene protons at C5.

-

δ 2.40-2.60 (m, 2H): Methylene protons at C6.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165: Carbonyl carbon (C2).

-

δ ~140: Vinylic carbon at C4.

-

δ ~137: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ ~129, ~128, ~127: Carbons of the phenyl ring.

-

δ ~125: Vinylic carbon at C3.

-

δ ~50: Methylene carbon of the benzyl group (N-CH₂-Ph).

-

δ ~45: Methylene carbon at C5.

-

δ ~25: Methylene carbon at C6.

FT-IR (ATR):

-

~3050 cm⁻¹: C-H stretching (aromatic).

-

~2950 cm⁻¹: C-H stretching (aliphatic).

-

~1680 cm⁻¹: C=O stretching (α,β-unsaturated lactam).

-

~1620 cm⁻¹: C=C stretching.

-

~1495, 1450 cm⁻¹: C=C stretching (aromatic).

Mass Spectrometry (EI):

-

m/z 187 [M]⁺: Molecular ion peak.

-

m/z 91 [C₇H₇]⁺: Tropylium ion (characteristic fragment for benzyl groups).

Potential Biological Activity and Mechanism of Action

The dihydropyridinone core is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used for the treatment of hypertension. However, recent research has explored the neuroprotective potential of novel dihydropyridinone derivatives that may act through mechanisms distinct from classical calcium channel antagonism.

Neuroprotective Potential

Several studies have highlighted the neuroprotective effects of dihydropyridine derivatives in various models of neuronal injury.[2] These compounds have been shown to protect against neuronal death induced by excitotoxicity, oxidative stress, and mitochondrial dysfunction.[3] The N-benzyl substitution in this compound may play a crucial role in modulating its biological activity and target selectivity.

Proposed Mechanism of Action: Modulation of Neuronal Calcium Channels

The primary hypothesis for the neuroprotective effects of dihydropyridinone derivatives revolves around their ability to modulate intracellular calcium homeostasis. Dysregulation of calcium signaling is a key event in the pathophysiology of many neurodegenerative diseases. While classical dihydropyridines are potent L-type calcium channel blockers, newer derivatives may exhibit more nuanced interactions with different calcium channel subtypes or other molecular targets.

Caption: Postulated mechanism of neuroprotection via calcium channel modulation.

The N-benzyl group could influence the compound's affinity and selectivity for different calcium channel subtypes, potentially leading to a more targeted neuroprotective effect with reduced cardiovascular side effects. Structure-activity relationship studies on similar dihydropyridine derivatives have shown that modifications at the N1 position significantly impact their biological activity.[4][5][6][7]

Applications in Research and Drug Development

This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications in drug discovery include:

-

Lead Compound for Neuroprotective Agents: As a starting point for the synthesis of more potent and selective neuroprotective compounds for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3]

-

Tool Compound for Studying Calcium Channel Function: To investigate the role of specific calcium channel subtypes in neuronal function and disease.

-

Chemical Intermediate: As a building block in the synthesis of more complex heterocyclic structures with potential biological activities.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Confirmation of Synthesis and Characterization: Detailed, peer-reviewed publication of the synthesis and complete spectroscopic characterization of the compound.

-

In-depth Pharmacological Profiling: Comprehensive in vitro and in vivo studies to determine its specific molecular targets, mechanism of action, and efficacy in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and dihydropyridinone moieties to optimize potency, selectivity, and pharmacokinetic properties.

-

Safety and Toxicity Assessment: Thorough evaluation of the compound's safety profile to ensure its suitability for further development.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential to contribute to the development of novel neuroprotective therapies. Its structural simplicity and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a foundational understanding of its properties and potential, intended to stimulate further research and unlock the full therapeutic value of this and related dihydropyridinone derivatives.

References

- Gaudio, A. C., Korolkovas, A., & Takahata, Y. (2006). 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship.

- Murakami, M., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 16(4), 798-802.

- Murakami, M., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4816.

- Ito, K., et al. (2001). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Nihon Yakurigaku Zasshi, 118(4), 265-274.

- León, R., et al. (2011). Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents. MedChemComm, 2(7), 635-641.

- Menéndez, J. C., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3496.

- ChemWis. (2025, February 10). Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one [Video]. YouTube.

- Ríos, C. D., et al. (2011). New 5-Unsubstituted Dihydropyridines with Improved CaV1.3 Selectivity as Potential Neuroprotective Agents against Ischemic Injury. ACS Medicinal Chemistry Letters, 2(10), 752-756.

- Al-Hiari, Y. M., et al. (2025, August 7). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.

-

ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

- Marco-Contelles, J., et al. (2012). Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. ACS Chemical Neuroscience, 3(11), 893-902.

- Al-Hourani, B. J., et al. (2016).

- Abida, et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N’-bis(4-fluorobenzyl)but-2-enediamide and (2E)-N,N’-dibenzylbut-2-enediamide. Magnetic Resonance in Chemistry, 56(10), 963-969.

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

University of Science, Malaysia. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (–)-1Benzyl4-[(1 R )-2-hydroxy-1-phenylethylamino]-5,6-dihydropyridin-2(1 H )-one. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity. Retrieved from [Link]

- Oriental Journal of Chemistry. (2014). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 30(3), 1169-1175.

- ChemRxiv. (2024, November 28).

- Chalmers University of Technology. (2024, December 17). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.

- ResearchGate. (2019). (PDF) Synthesis of 1-Benzyl-3,6-diazahomoadamantane.

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

- Wiley Online Library. (2023). Synthesis of Atropisomeric Hydrazides by One‐Pot Sequential Enantio‐ and Diastereoselective Catalysis.

- ResearchGate. (2025, August 7). (PDF) Rapid Characterization of peptide secondary structure by FT-IR spectroscopy.

- ResearchGate. (2025, August 1). Structure characterisation using thin-layer chromatography-MALDI MS and Infrared Ion Spectroscopy.

- PubMed Central (PMC). (2024, July 26). Mechanistic insight into benzylidene-directed glycosylation reactions using cryogenic infrared spectroscopy.

- MDPI. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. International Journal of Molecular Sciences, 26(1), 370.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Identification of 4,6-diaryl-1,4-dihydropyridines as a new class of neuroprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-5,6-dihydropyridin-2(1H)-one: A Technical Guide to Investigating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound with a molecular formula of C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol .[1] While its precise mechanism of action is not yet fully elucidated, preliminary research and its structural characteristics suggest potential as an antioxidant, antimicrobial, and neuroprotective agent.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and offers a detailed framework for researchers to investigate its potential mechanisms of action. The guide will delve into the hypothesized activities and provide detailed experimental protocols for their validation.

Introduction to this compound

This compound belongs to the class of nitrogen-containing heterocyclic compounds. Its structure features a dihydropyridine ring attached to a benzyl group, which is key to its chemical reactivity and potential biological activities.[1] It is recognized as a versatile chemical intermediate for the synthesis of more complex organic molecules and serves as a research tool for exploring the mechanisms of action of structurally related compounds.[1]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 128773-72-8 |

Source: Smolecule[1]

The dihydropyridine ring can undergo hydrogenation to form saturated derivatives, and oxidation to yield corresponding pyridine derivatives. The benzyl group is amenable to nucleophilic substitution, allowing for further chemical modifications.[1]

Hypothesized Mechanisms of Action and Investigative Framework

Based on preliminary data, the potential biological activities of this compound can be categorized into three main areas: antioxidant, antimicrobial, and neuroprotective. This section will explore the theoretical basis for each of these activities and provide detailed experimental protocols for their investigation.

Antioxidant Activity

The capacity of this compound to scavenge free radicals is a promising area of investigation.[1] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in a multitude of diseases.

Caption: Workflow for assessing antioxidant activity.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the compound.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each compound dilution to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another widely used method for assessing antioxidant capacity.

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ has a blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

-

Protocol:

-

Prepare ABTS•+ stock solution by mixing equal volumes of ABTS solution (7 mM) and potassium persulfate solution (2.45 mM) and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add the diluted ABTS•+ solution to various concentrations of the test compound.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Trolox is typically used as a standard.

-

Antimicrobial Activity

Preliminary studies suggest that this compound may possess activity against various bacterial strains.[1] The mechanism could involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Caption: Workflow for assessing antimicrobial activity.

a) Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A serial dilution of the compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation.

-

Protocol:

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate containing the compound dilutions with the microbial suspension.

-

Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Neuroprotective Activity

The structure of this compound suggests potential interactions with neurotransmitter systems, warranting investigation into its neuroprotective effects.[1] Neuroprotection can be mediated through various mechanisms, including anti-apoptotic effects, reduction of excitotoxicity, and modulation of neuroinflammation.

Caption: Workflow for assessing neuroprotective activity.

a) MTT Assay for Cell Viability in a Neurotoxicity Model

This colorimetric assay is a standard method for assessing cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce neurotoxicity by adding a neurotoxin (e.g., hydrogen peroxide, MPP+, or glutamate).

-

Incubate for the desired period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a wavelength of 570 nm.

-

Future Directions and Conclusion

The exploration of this compound's mechanism of action is in its nascent stages. The experimental frameworks provided in this guide offer a systematic approach to validating its hypothesized antioxidant, antimicrobial, and neuroprotective properties. Further research should focus on identifying specific molecular targets through techniques such as affinity chromatography, proteomics, and in silico modeling. Elucidating the precise mechanisms will be crucial for determining the therapeutic potential of this compound and its derivatives.

References

Sources

1-Benzyl-5,6-dihydropyridin-2(1H)-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-5,6-dihydropyridin-2(1H)-one

Introduction

This compound, a substituted δ-valerolactam, serves as a pivotal structural motif and a versatile intermediate in synthetic organic and medicinal chemistry. Its core piperidin-2-one structure is a prevalent feature in numerous natural alkaloids and pharmacologically active compounds.[1][2] The piperidine ring, often accessed from such lactams, is a cornerstone in drug design, appearing in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2][3] The N-benzyl group not only influences the molecule's chemical properties but also functions as a readily removable protecting group, allowing for further derivatization at the nitrogen atom, a critical step in the synthesis of diverse compound libraries.[4][5]

This technical guide provides a comprehensive exploration of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the mechanistic underpinnings, strategic considerations, and practical execution of each method. We will examine three principal strategies: intramolecular cyclization of acyclic precursors, the classic Beckmann rearrangement, and modern ring-closing metathesis. Each section details the core chemical principles, provides validated experimental protocols, and discusses the rationale behind experimental choices, empowering the scientist to select and optimize the most suitable pathway for their specific research objectives.

Chapter 1: Synthesis via Intramolecular Cyclization of Acyclic Precursors

This classical and reliable approach builds the lactam ring through the formation of a carbon-nitrogen bond in a linear precursor. The strategy typically involves two key stages: the synthesis of an open-chain N-benzyl aminopentanoic acid derivative with a terminal leaving group, followed by a base-mediated intramolecular nucleophilic substitution to effect cyclization.

Mechanistic Rationale

The core of this pathway is an intramolecular SN2 reaction. The synthesis begins with the formation of an amide bond between benzylamine and a 5-halopentanoyl halide (e.g., 5-bromovaleryl chloride).[6][7] The resulting N-benzyl-5-halopentanamide is then treated with a strong, non-nucleophilic base, such as sodium hydride (NaH). The base abstracts the acidic proton from the amide nitrogen, generating a highly nucleophilic amidate anion. This anion then readily attacks the electrophilic terminal carbon bearing the halide, displacing it and forging the final six-membered lactam ring. The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is critical, as it effectively solvates the counter-ion (e.g., Na+) without interfering with the nucleophilicity of the amidate.[8]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. air.unimi.it [air.unimi.it]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one: Synthesis, Structure, and Analysis

This technical guide provides a comprehensive overview of 1-Benzyl-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical structure, synthesis, and detailed analytical methodologies.

Introduction and Chemical Identity

This compound is a nitrogen-containing heterocyclic compound featuring a dihydropyridinone ring N-substituted with a benzyl group.[1] This structural motif is a key component in a variety of biologically active molecules. Dihydropyridinone and related dihydropyrimidine scaffolds are known to exhibit a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] Specifically, dihydropyridinone derivatives have been investigated for their potential as antioxidants, antimicrobial agents, and neuroprotective agents.[1] The core structure serves as a versatile scaffold for the synthesis of more complex molecules, making it a valuable intermediate in medicinal chemistry.[1]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 128773-72-8 | [1][5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₃NO | [1][5][6] |

| Molecular Weight | 187.24 g/mol | [1][5][6] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CCC(=O)C2 | [5] |

| Boiling Point | 115-120 °C at 0.2 Torr | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, primarily involving cyclization or condensation reactions.[1] A common and effective approach is the cyclization of a suitable acyclic precursor.

Synthetic Pathway: Cyclization of an N-benzyl protected amino ester

A logical and frequently employed synthetic strategy involves the intramolecular cyclization of an N-benzyl protected γ-amino ester. This method provides good yields and control over the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes a two-step synthesis involving a Michael addition followed by an intramolecular cyclization.

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (10.7 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add ethyl acrylate (11.0 g, 0.11 mol) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil, ethyl 3-(benzylamino)propanoate, can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form this compound

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of sodium ethoxide prepared from sodium (2.5 g, 0.11 mol) in absolute ethanol (150 mL).

-

Heat the solution to reflux.

-

Dissolve the crude ethyl 3-(benzylamino)propanoate from Step 1 in toluene (50 mL) and add it dropwise to the refluxing sodium ethoxide solution over a period of 1 hour.

-

Continue refluxing for an additional 6 hours.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a crystalline solid.

Structural Elucidation and Spectroscopic Analysis

A comprehensive analysis using various spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.90 | Triplet | 1H | Vinylic proton (C=CH) |

| ~4.60 | Singlet | 2H | Benzylic protons (NCH₂) |

| ~3.40 | Triplet | 2H | Methylene protons (N-CH₂) |

| ~2.50 | Quartet | 2H | Methylene protons (CH₂-C=O) |

Note: Predicted shifts are based on analogous structures and general NMR principles.[5][6][11][12][13][14][15]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbon (C=O) |

| ~138 | Quaternary aromatic carbon (C-CH₂) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Vinylic CH |

| ~105 | Vinylic C-C=O |

| ~52 | Benzylic carbon (NCH₂) |

| ~45 | Methylene carbon (N-CH₂) |

| ~30 | Methylene carbon (CH₂-C=O) |

Note: Predicted shifts are based on analogous structures and general NMR principles.[6][11][12][14][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (α,β-unsaturated lactam) |

| ~1640 | Medium | C=C stretch |

| ~1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |

| ~1250 | Medium | C-N stretch |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: Characteristic absorption ranges are based on established IR correlation tables.[17][18][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 187. The fragmentation pattern would likely involve the loss of the benzyl group or cleavage of the dihydropyridinone ring.

-

m/z 187: Molecular ion [C₁₂H₁₃NO]⁺

-

m/z 91: Tropylium cation [C₇H₇]⁺, a very common and stable fragment from benzyl groups.[20][21][22]

-

m/z 96: Fragment corresponding to the dihydropyridinone ring after loss of the benzyl group.

Caption: Plausible mass spectrometry fragmentation of the target compound.

Analytical Methodologies for Purity and Quantification

To ensure the quality and for pharmacokinetic studies, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the routine analysis and purity determination of this compound.

Table 5: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standards and the sample.

-

Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For N-benzyl compounds, GC-MS can provide excellent separation and structural information.[23][24][25][26][27]

Table 6: GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

Protocol for GC-MS Analysis:

-

Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

GC-MS Run: Inject 1 µL of the prepared solution into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum or interpreted based on the expected fragmentation pattern. For quantification, an internal standard method is recommended.

Potential Applications in Drug Development

The dihydropyridinone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[2][3][4][28][29] Preliminary studies on this compound suggest potential as an antioxidant, antimicrobial, and neuroprotective agent.[1] These properties make it a promising candidate for further investigation in the development of new therapeutics for a range of diseases. Its role as a versatile chemical intermediate further enhances its value in the synthesis of more complex and potent drug candidates.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and analysis of this compound. The provided protocols for synthesis and analysis are based on established chemical principles and practices in the field. The spectroscopic and chromatographic data presented serve as a valuable reference for researchers and scientists working with this compound. The potential biological activities of this molecule underscore its importance as a scaffold for future drug discovery and development efforts.

References

- Smolecule. (2023, July 17). This compound.

- ResearchGate. (n.d.). Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one.

- Imre, S., & Caira, M. R. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Farmacia, 60(5), 637-646.

- Gaudin, V. (2009). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. TrAC Trends in Analytical Chemistry, 28(6), 729-744.

- Lara, F. J., del Olmo-Iruela, M., Cruces-Blanco, C., Quesada-Molina, C., & García-Campaña, A. M. (2012). Advances in the determination of β-lactam antibiotics by liquid chromatography. Trends in Analytical Chemistry, 38, 52-66.

- Copies of 1H, 13C, 19F NMR spectra. (n.d.).

- ResearchGate. (n.d.). Single crystal X-ray structure of compound 13.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Danlami, U. M., & Adamu, A. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide and its derivatives. Magnetic Resonance in Chemistry, 56(5), 421-426.

- Supporting Inform

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0241821).

- Berendsen, B. J. A., Elbers, I. J. W., & Nielen, M. W. F. (2011). Comprehensive analysis of B-Lactam antibiotics including penicillins, cephalosporins and carbapenems in poultry muscle using liquid chromatography coupled to tandem mass spectrometry. Food Additives & Contaminants: Part A, 28(8), 1026-1040.

- Aliyeva, G. R., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 10(61), 37265-37277.

- SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (n.d.). 1 H NMR spectra of compound 2.

- SpectraBase. (n.d.). (+/-)-1-BENZYL-6-METHYLPIPERIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts.

- EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Li, Y., et al. (2007). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 557-564.

- Salehi, H., & Guo, Q.-X. (2004). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Bulletin of the Korean Chemical Society, 25(11), 1757-1759.

- Cîrstea, E.-M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.

- Table of Characteristic IR Absorptions. (n.d.).

- ResearchGate. (2018, September 27). (PDF)

- Interpret

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Agilent Technologies. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). different routes for the synthesis of benzaldehyde-based dihydropyimidinones via biginelli reaction.

- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131).

- BLDpharm. (n.d.). 128773-72-8|this compound.

- Raux, E., et al. (2003). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. Acta Crystallographica Section D: Biological Crystallography, 59(7), 1247-1249.

- Chemistry LibreTexts. (2023, August 29).

- Naik, P. N., & Kumar, B. S. (2014). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 1143-1148.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Organic Syntheses. (n.d.). 1-benzylindole.

- Riezk, A., et al. (2023). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 15(5), 609-617.

- Kumar, A., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library Archives of Applied Science Research, 4(2), 940-945.

- Taghavi Fardood, S., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163.

- Gash, A. W., et al. (2021).

- Yuliarto, B., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.

- Organic Syntheses. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.

- 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. (n.d.).

- Lee, S., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401.

- ACG Publications. (2023, December 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. eprints.usm.my [eprints.usm.my]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 128773-72-8|this compound|BLD Pharm [bldpharm.com]

- 10. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 13. rsc.org [rsc.org]

- 14. spectrabase.com [spectrabase.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. hmdb.ca [hmdb.ca]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. mdpi.com [mdpi.com]

- 28. Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chemmethod.com [chemmethod.com]

1-Benzyl-5,6-dihydropyridin-2(1H)-one molecular weight

An In-Depth Technical Guide to 1-Benzyl-5,6-dihydropyridin-2(1H)-one

Executive Summary

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a dihydropyridinone core N-substituted with a benzyl group, this molecule serves as a versatile scaffold for the development of more complex chemical entities and as a subject of investigation for various biological activities. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight, alongside detailed discussions on its synthesis, chemical reactivity, and potential therapeutic applications. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction to the Dihydropyridinone Scaffold

The dihydropyridinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These six-membered nitrogen-containing heterocycles are valued for their synthetic accessibility and their ability to interact with a wide range of biological targets.[2] The partial saturation of the pyridine ring provides a three-dimensional geometry that can be crucial for specific receptor or enzyme binding. The introduction of various substituents, such as the benzyl group at the nitrogen atom in this compound, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making this class of compounds a fertile ground for drug discovery and development.[3]

Core Physicochemical Properties

The identity and purity of a chemical compound are established through its fundamental physicochemical properties. For this compound, these identifiers are crucial for its accurate representation in research and commerce. The molecular weight, derived from its molecular formula, is a cornerstone of this characterization, underpinning all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Weight | 187.24 g/mol | [4][5][6] |

| Molecular Formula | C₁₂H₁₃NO | [4][5][6] |

| CAS Number | 128773-72-8 | [4][5][7] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1CN(C(=O)C=C1)CC2=CC=CC=C2 | [4] |

| InChI Key | OTBHVFLPUFDBTK-UHFFFAOYSA-N | [4] |

| Synonyms | 1-benzyl-2,3-dihydropyridin-6-one, N-benzyl-5,6-dihydro-2(1H)-pyridone | [4][5][8] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic chemistry pathways. These methods typically involve the formation of the heterocyclic ring through cyclization or condensation reactions.[4] The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

General Synthetic Approach: Cyclization Reaction

A common and effective method for synthesizing the dihydropyridinone ring involves the cyclization of an appropriate acyclic precursor. This often entails reacting benzylamine with an α,β-unsaturated carbonyl compound or a related derivative, which, upon intramolecular reaction, forms the six-membered ring.[4]

Caption: Generalized workflow for the synthesis and validation of the target compound.

Exemplary Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Reaction Setup: To a solution of an appropriate precursor, such as a suitable δ-keto acid or ester, in an inert solvent (e.g., Toluene), add one molar equivalent of benzylamine.

-

Cyclization: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Wash the organic solution sequentially with a mild acid (e.g., 1M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate to afford the pure this compound.[2]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the 7.2-7.4 ppm range) and the methylene protons of the benzyl CH₂ group. Signals corresponding to the protons on the dihydropyridinone ring would also be present in the aliphatic and vinylic regions.[9]

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) typically above 160 ppm, aromatic carbons of the benzyl group, and the aliphatic carbons of the heterocyclic ring.[9]

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to approximately 187.24 m/z.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹.

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups: the amide within the lactam ring, the carbon-carbon double bond, and the benzyl group.[4]

Caption: Key chemical transformations of this compound.

-

Hydrogenation: The double bond within the dihydropyridine ring can be catalytically hydrogenated (e.g., using H₂ gas with a palladium catalyst) to yield the corresponding saturated 1-benzylpiperidin-2-one derivative.[4]

-

Oxidation: Treatment with a suitable oxidizing agent can convert the dihydropyridinone ring into its aromatic pyridinone counterpart.[4]

-

Nucleophilic Substitution: The benzyl group, while generally stable, can undergo substitution reactions, particularly on the aromatic ring, allowing for further functionalization of the molecule.[4]

Biological Activity and Applications

The structural features of this compound make it a candidate for various biological activities and a valuable intermediate in synthetic chemistry.

Caption: Overview of the primary applications and investigated biological roles.

Potential Therapeutic Roles

Preliminary research has highlighted several potential biological activities for this compound.[4]

-

Antioxidant: The molecule has shown potential in scavenging free radicals, suggesting a possible role in mitigating diseases related to oxidative stress.[4]

-

Antimicrobial Agent: Studies indicate activity against certain bacterial strains, presenting it as a scaffold for the development of new antibiotics.[4]

-

Neuroprotective Agent: The core structure suggests possible interactions with neurotransmitter systems, leading to investigations into its potential neuroprotective effects.[4]

Synthetic Utility

Beyond its intrinsic biological activity, this compound is a valuable building block. Its reactive sites allow it to serve as a chemical intermediate for the synthesis of more complex, often biologically active, molecules.[4] It is also used as a research tool to study the mechanisms of action of related dihydropyridinone compounds.[4]

Conclusion

This compound, with a precise molecular weight of 187.24 g/mol , is a well-characterized heterocyclic compound. Its straightforward synthesis, versatile chemical reactivity, and promising biological profile make it a molecule of continuing interest to the scientific community. As a scaffold, it offers significant potential for derivatization, leading to new chemical entities with tailored properties for applications in drug discovery and materials science. Further research into its mechanism of action and structure-activity relationships will undoubtedly solidify its place as a valuable tool for researchers and drug development professionals.

References

-

ResearchGate. Synthesis of 1-benzyl-6-phenyl-5,6-dihydropyridin-2(1H)-one. Available from: [Link]

-

ChemWhat. This compound CAS#: 128773-72-8. Available from: [Link]

-

PubChem. 1-Benzyl-1,2-dihydropyridin-2-one. Available from: [Link]

-

National Institutes of Health (NIH). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Available from: [Link]

-

ResearchGate. Examples of some potent bioactive 3,4-dihydropyrimidin-2-(1H)-ones analogues. Available from: [Link]

-

The Royal Society of Chemistry. c6cy02413k1.pdf. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Available from: [Link]

-

National Institutes of Health (NIH). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 4. Buy this compound | 128773-72-8 [smolecule.com]

- 5. 128773-72-8 | this compound - AiFChem [aifchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 128773-72-8|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-5,6-dihydropyridin-2(1H)-one

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 1-Benzyl-5,6-dihydropyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry, with potential applications as an antioxidant, antimicrobial, and neuroprotective agent.[2] This guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, offering insights into the experimental design, data interpretation, and factors influencing its solubility profile. While specific solubility data for this compound is not extensively published, this document outlines the established protocols and theoretical framework necessary for researchers to conduct a thorough solubility assessment.

Introduction: The Significance of Solubility in Drug Development

In the early stages of drug discovery, determining a compound's solubility is a pivotal step.[3][4] Poor aqueous solubility can lead to a cascade of challenges, including low absorption, inadequate bioavailability, and unreliable in vitro testing results, ultimately hindering the progression of a promising drug candidate.[3] this compound, with its molecular formula C₁₂H₁₃NO and a molecular weight of approximately 187.24 g/mol , presents a molecular structure whose solubility is not immediately predictable without empirical data.[2] The presence of a benzyl group suggests some lipophilicity, while the lactam ring offers potential for hydrogen bonding. Understanding the interplay of these structural features with various solvent systems is paramount for its development as a therapeutic agent.

Predicted Solubility Profile of this compound

While experimental data is the gold standard, a predicted solubility profile can guide initial formulation strategies. Based on the structure of this compound and the general properties of pyridinone derivatives, a qualitative solubility profile can be anticipated. The physicochemical properties of such scaffolds can be fine-tuned by adjusting polarity, lipophilicity, and hydrogen bonding capabilities.[5]

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble | The lactam group can participate in hydrogen bonding, but the nonpolar benzyl and dihydropyridine rings may limit extensive aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of a hydrogen-bonding network. |

| Nonpolar Aprotic | Hexane, Toluene | Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM) | Moderately Soluble | DCM's moderate polarity can accommodate both the polar and nonpolar regions of the molecule to some extent. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[6][7] This method involves equilibrating an excess amount of the solid compound in a specific solvent system over a defined period, followed by quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Protocol

The core principle of this method is to achieve a true equilibrium between the undissolved solid and the saturated solution. Agitation ensures maximum contact between the solute and solvent, while a sufficient equilibration time allows the system to reach a steady state. Subsequent separation of the solid phase and quantification of the supernatant provide a direct measure of the solubility at a given temperature.

Detailed Step-by-Step Protocol

-

Preparation of Reagents and Compound:

-

Ensure the this compound is of high purity, as impurities can affect solubility.

-

Use high-purity solvents (e.g., HPLC grade).

-

Prepare a series of buffers to assess pH-dependent solubility (e.g., phosphate-buffered saline at various pH values).

-

-

Equilibration:

-

Add an excess of solid this compound to a series of glass vials, each containing a known volume of the desired solvent. A visual excess of solid should remain at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the samples at a high speed or filter the supernatant using a syringe filter (e.g., 0.22 µm PVDF). It is critical to avoid disturbing the solid pellet when collecting the supernatant.

-

-

Quantification:

-

Carefully aspirate a known volume of the clear, saturated supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).[3]

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the diluted supernatant from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Visualizing the Shake-Flask Workflow

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

High-Throughput Kinetic Solubility Assessment: Laser Nephelometry

For earlier stages of drug discovery where a rapid assessment of solubility is required for a large number of compounds, kinetic solubility determination is often employed.[3][4] Laser nephelometry is a high-throughput technique that measures the light scattered by suspended particles in a solution to determine the point at which a compound precipitates.[1][8]

The Principle of Nephelometric Solubility Measurement

This method involves preparing a concentrated stock solution of the compound in an organic solvent (typically DMSO) and then making serial dilutions into an aqueous buffer.[9] As the concentration of the compound in the aqueous buffer exceeds its solubility limit, it precipitates out of solution. A nephelometer detects the formation of these fine particles by measuring the intensity of light scattered at a 90° angle to the incident laser beam.[1] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Detailed Step-by-Step Protocol

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[3]

-

-

Serial Dilution in Assay Plate:

-

In a microplate (e.g., 96- or 384-well), perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).[9] The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility.

-

-

Precipitation and Measurement:

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Place the microplate in a laser nephelometer and measure the light scattering for each well.

-

-

Data Analysis:

-

Plot the measured light scattering units against the compound concentration.

-

The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise sharply above the baseline.

-

Compounds can be classified as highly, moderately, or poorly soluble based on predefined thresholds.[8][10]

-

Visualizing the Nephelometry Workflow

Caption: High-Throughput Kinetic Solubility Workflow using Laser Nephelometry.

Factors Influencing the Solubility of this compound

Several physicochemical factors can influence the solubility of a compound.[11][12] For this compound, the following are particularly relevant:

-

pH: The lactam functionality is generally neutral, but extreme pH values could potentially lead to hydrolysis, altering the structure and solubility. An assessment of pH-dependent solubility is crucial, especially for predicting behavior in the gastrointestinal tract.

-

Temperature: The solubility of most solid compounds increases with temperature.[12] Characterizing solubility at different temperatures (e.g., room temperature and physiological temperature) is important for both manufacturing and biopharmaceutical considerations.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly impact its solubility.[12] The most stable polymorph will typically have the lowest solubility. It is essential to characterize the solid form of the compound being tested.

-

Solvent Composition: As indicated in Table 1, the polarity of the solvent plays a major role.[12] The use of co-solvents in formulations can be a strategy to enhance the solubility of poorly soluble compounds.

Conclusion

A thorough understanding of the solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This guide has provided a detailed framework for determining its solubility, from the gold-standard shake-flask method for thermodynamic solubility to high-throughput nephelometry for kinetic solubility. By applying these robust methodologies and considering the key factors that influence solubility, researchers can generate the critical data needed to advance the formulation and clinical application of this promising compound.

References

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-